molecular formula C10H16Cl3N3 B13832234 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride

1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride

Cat. No.: B13832234
M. Wt: 284.6 g/mol
InChI Key: SVFIYGPJGPXFRO-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride is a chemical compound with the molecular formula C10H16Cl3N3 and a molecular weight of 284.61314 g/mol. This compound is known for its unique structure, which includes an isopropyl group attached to a benzimidazole ring, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of benzimidazole derivatives.

    Reaction Conditions: The reaction involves the condensation of o-phenylenediamine with isopropylamine under acidic conditions to form the benzimidazole core.

    Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride can be compared with other benzimidazole derivatives, such as:

    1-Methyl-1H-benzimidazol-5-ylamine: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-benzimidazol-5-ylamine: Contains an ethyl group, leading to different chemical and biological properties.

    1-Propyl-1H-benzimidazol-5-ylamine: Has a propyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16Cl3N3

Molecular Weight

284.6 g/mol

IUPAC Name

1-propan-2-ylbenzimidazol-5-amine;trihydrochloride

InChI

InChI=1S/C10H13N3.3ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;;;/h3-7H,11H2,1-2H3;3*1H

InChI Key

SVFIYGPJGPXFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl

Origin of Product

United States

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